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molecular formula C12H19NO B8438043 N-ethoxyethyl-N-methylbenzylamine

N-ethoxyethyl-N-methylbenzylamine

Cat. No. B8438043
M. Wt: 193.28 g/mol
InChI Key: KATSCYNVRMCXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067595B2

Procedure details

Process 1) NaH (washed with hexane in advance, 8.78 g, 0.305×1.2 mol) was added to a dry THF (300 mL) solution of N-methylbenzylamine (39 mL, 0.305 mol) under an argon atmosphere at room temperature. After stirring at room temperature for 30 minutes, a dry THF (100 mL) solution of bromoethyl ethyl ether (51 mL, 0.305×1.5 mol) was added dropwise, and further heated under reflux under an argon atmosphere for 24 hours. After cooling to room temperature, water (350 mL) was carefully added for dissolution of insoluble materials, followed by adding ethyl acetate (350 mL). The organic layer was separated, further washed with brine (200 mL) and then concentrated to dryness. Since insoluble materials precipitated in the residual fraction, they were filtered off and washed with ethyl acetate, and the filtrate was again concentrated to dryness. The residue was purified by vacuum distillation (fraction at 1.0 to 1.1 kpa and 95° C. to 110° C. collected), and BnEO (49.73 g, 0.257 mol, 84%) was obtained as a colorless transparent liquid.
Name
Quantity
8.78 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[CH2:7][O:6][CH2:5][CH2:4]1.[CH3:8][NH:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(OCCBr)C>C(OCC)(=O)C.O>[CH2:5]([O:6][CH2:7][CH2:3][N:9]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:8])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
8.78 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
39 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
51 mL
Type
reactant
Smiles
C(C)OCCBr
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
further heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under an argon atmosphere for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
further washed with brine (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Since insoluble materials precipitated in the residual fraction, they
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was again concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation (fraction at 1.0 to 1.1 kpa and 95° C. to 110° C. collected)
CUSTOM
Type
CUSTOM
Details
BnEO (49.73 g, 0.257 mol, 84%) was obtained as a colorless transparent liquid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OCCN(C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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